molecular formula C14H12N4O2S2 B2470757 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 2034613-91-5

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2470757
CAS No.: 2034613-91-5
M. Wt: 332.4
InChI Key: PEXBXGYNVNZKKL-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is an organic compound that features a unique combination of thiophene, pyrazine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with thiophene-2-carboxylic acid, followed by sulfonation and subsequent coupling with pyridine-3-sulfonyl chloride. The reaction conditions often require the use of catalysts such as TiCl4 and solvents like DMF or DMSO to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural diversity allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXBXGYNVNZKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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